Caprenin (CAS 138184-95-9) is a structured triglyceride designed to replace cocoa butter in reduced-calorie confectionery. It delivers 5 kcal/g vs. 9 kcal/g from standard fats while replicating the melting profile, snap, and mouthfeel essential for enrobed bars and soft candies. • 5 kcal/g enables authentic reduced-calorie claims. • Cocoa butter-like crystallization ensures proper texture without waxiness. • Defined C8/C10/C22 composition avoids blend variability. • Available for R&D and bulk procurement with consistent quality.
Caprenin is a specifically structured triglyceride designed as a reduced-calorie fat substitute, particularly as an alternative to cocoa butter in confectionery applications. It is synthesized by esterifying a glycerol backbone with a precise combination of medium-chain fatty acids (caprylic C8:0 and capric C10:0) and a very long-chain fatty acid (behenic C22:0). This unique composition results in a fat with distinct metabolic and physical properties, including a caloric value of approximately 5 kcal/g, which is significantly lower than the 9 kcal/g of conventional fats. Its primary procurement driver is its ability to lower caloric content in products like soft candies and coatings while mimicking the functional properties of traditional fats.
Substituting Caprenin with generic medium-chain triglycerides (MCTs), behenic acid, or simple blends of commodity oils is not viable for achieving its specified performance. The functional properties of Caprenin arise directly from its defined triglyceride structure, where short, medium, and very long-chain fatty acids are esterified onto the same glycerol molecule. This specific molecular arrangement dictates its unique melting profile, crystallization behavior, and reduced caloric availability due to the incomplete absorption of behenic acid. A simple physical mixture of corresponding oils or fatty acids cannot replicate these integrated chemical and metabolic characteristics, leading to failures in product texture, stability, and the primary goal of calorie reduction.
Similar product does not mean interchangeable product. Direct substitution without formulation re‑engineering may compromise caloric target or confectionery functionality.
Caprenin provides a metabolizable energy value of approximately 5 kcal/g. This is a direct result of its unique composition, combining readily metabolized medium-chain fatty acids with the poorly absorbed very long-chain behenic acid. This represents a substantial, quantifiable energy reduction compared to conventional dietary fats and oils, such as corn oil or cocoa butter, which provide approximately 9 kcal/g.
| Evidence Dimension | Metabolizable Energy Value |
| Target Compound Data | ~5 kcal/g |
| Comparator Or Baseline | Conventional Fats (e.g., Corn Oil, Cocoa Butter): ~9 kcal/g |
| Quantified Difference | ~44% reduction in caloric value |
| Conditions | Standard metabolic assessment in animal models and accepted values for food formulation. |
For formulators targeting the 'reduced-calorie' or 'light' product categories, this nearly 45% caloric reduction is a primary, non-negotiable procurement driver.
Caprenin was specifically engineered to exhibit melting characteristics that closely approximate those of natural cocoa butter, a critical factor for processability in confectionery manufacturing. While specific melting point values can vary with processing, its thermal profile is designed to provide a sharp melting behavior around body temperature (35°C), similar to cocoa butter, which is essential for the desired 'snap' and mouthfeel in chocolate-like products. This contrasts with generic vegetable fats or simple MCT oils, which lack this specific melting curve and would result in products that are either too soft at room temperature or waxy upon consumption.
| Evidence Dimension | Melting Characteristics |
| Target Compound Data | Engineered to closely approximate the sharp melting profile of cocoa butter. |
| Comparator Or Baseline | Natural Cocoa Butter: Sharp and complete melting point around 35°C. |
| Quantified Difference | Functionally equivalent melting behavior for confectionery processing. |
| Conditions | Use in confectionery coatings and formulations. |
This ensures that Caprenin can be used as a direct or partial replacement for cocoa butter in existing production lines without major changes to tempering and cooling processes, a crucial factor for manufacturing efficiency.
Caprenin is a structured lipid with a defined composition, primarily comprising caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids esterified to glycerol. One analysis reported a composition of approximately 21.8% caprylic acid by weight. This contrasts sharply with natural fats like cocoa butter, whose composition of palmitic, stearic, and oleic acids can vary based on origin and processing. Procuring Caprenin provides a consistent raw material, which is critical for maintaining batch-to-batch uniformity in product texture, melting behavior, and sensory attributes.
| Evidence Dimension | Compositional Consistency |
| Target Compound Data | Defined triglyceride of C8:0, C10:0, and C22:0 fatty acids. |
| Comparator Or Baseline | Natural Fats (e.g., Cocoa Butter): Variable composition of C16:0, C18:0, C18:1 fatty acids depending on source. |
| Quantified Difference | High batch-to-batch consistency vs. natural variability. |
| Conditions | Industrial-scale food manufacturing and formulation. |
This chemical consistency reduces the need for costly adjustments in formulation and processing parameters, ensuring a more reliable and reproducible final product.
Leveraging its 5 kcal/g energy value and cocoa butter-like melting properties, Caprenin is a primary candidate for creating confectionery coatings, chocolate-flavored bars, and enrobed products that qualify for reduced-calorie marketing claims. Its thermal behavior ensures the final product maintains a desirable texture and mouthfeel, avoiding the waxy or overly soft characteristics of less suitable fat substitutes.
In applications such as soft candies or certain baked goods like muffins, Caprenin can be used to lower the overall caloric density without sacrificing the textural contributions of a solid fat. Its specific structure provides the bulk and mouthfeel expected from a traditional fat while significantly reducing the digestible energy content of the final product.
As a well-characterized structured triglyceride with a specific fatty acid profile (C8, C10, C22), Caprenin serves as a valuable benchmark material for researchers developing next-generation fat substitutes. Its established metabolic and physical properties provide a reliable baseline for comparative studies on how fatty acid chain length and position on the glycerol backbone affect digestion, absorption, and material functionality.